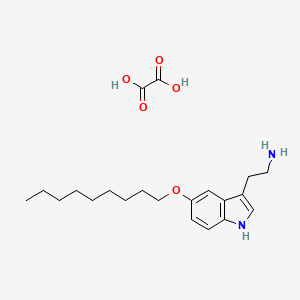

5-Nonyloxytryptamine oxalate

Overview

Description

5-Nonyloxytryptamine oxalate is a potent and selective 5-HT1B agonist . It has a Ki value of 1 nM and selectivity over 5-HT1A greater than 300-fold . It is also a polysialic acid (PSA) mimetic with neuroprotective activity in vitro .

Molecular Structure Analysis

The molecular formula of 5-Nonyloxytryptamine oxalate is C21H32N2O5 . Its molecular weight is 392.49 g/mol .Physical And Chemical Properties Analysis

5-Nonyloxytryptamine oxalate is a solid substance . It is soluble in DMSO to 100 mM .Scientific Research Applications

Neuroscience Research

5-Nonyloxytryptamine oxalate: is a potent agonist of the serotonin (5-HT) receptor 5-HT1Dβ . It has been utilized in neuroscience research to study the role of serotonin receptors in brain function. This compound can help in understanding the mechanisms of mood regulation and could be pivotal in developing treatments for depression and anxiety.

Immunology & Inflammation

This compound has shown potential in immunological research due to its ability to bind to various serotonin receptors, which are known to play a role in the immune system . It could be used to explore the effects of serotonin on immune responses and inflammation.

Infectious Disease

In the context of infectious diseases, 5-Nonyloxytryptamine oxalate has been noted to inhibit reovirus-mediated cell death . This suggests a possible application in antiviral research, particularly in understanding how viral infections can be controlled or mitigated.

Drug Development

As a serotonin receptor agonist, 5-Nonyloxytryptamine oxalate has implications in drug development, especially in the design of new pharmacological agents targeting the serotonin system for various therapeutic applications .

Nervous System Repair

Research has indicated that 5-Nonyloxytryptamine oxalate can facilitate nervous system repair. It acts as a polysialic acid (PSA) mimetic, which is crucial for brain circuitry formation, synaptic plasticity, learning, and memory . This compound could be significant in developing treatments for neurological injuries and diseases.

Neuroprotection

The neuroprotective activity of 5-Nonyloxytryptamine oxalate has been demonstrated in vitro. It could serve as a valuable tool in studying neurodegenerative diseases and in the search for compounds that can protect neurons from damage .

Serotonin Receptor Research

With its high affinity for the 5-HT1Dβ receptor and selectivity over other serotonin receptors, 5-Nonyloxytryptamine oxalate is an excellent candidate for detailed serotonin receptor research. It can help in elucidating the complex roles of different serotonin receptors in the body .

Pharmacokinetics and Dynamics

Lastly, the study of 5-Nonyloxytryptamine oxalate can contribute to the field of pharmacokinetics and dynamics by providing insights into the absorption, distribution, metabolism, and excretion (ADME) of serotonin agonists. This can inform the development of drugs with better efficacy and reduced side effects .

Mechanism of Action

Target of Action

5-Nonyloxytryptamine Oxalate is a tryptamine derivative that acts as a selective agonist at the 5-HT 1B receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission in the brain .

Mode of Action

The compound interacts with its target, the 5-HT 1B receptor, by binding to it with high affinity . This binding triggers a series of biochemical reactions that result in the activation of the receptor . The activation of the 5-HT 1B receptor by 5-Nonyloxytryptamine Oxalate leads to an increase in the potency and selectivity for 5-HT 1B .

Biochemical Pathways

The activation of the 5-HT 1B receptor by 5-Nonyloxytryptamine Oxalate affects several biochemical pathways. It mimics polysialic acid activity, stimulating neuritogenesis, myelination, and Schwann cell migration in vitro . These processes are crucial for the development and function of the nervous system .

Pharmacokinetics

This solubility suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs .

Result of Action

The activation of the 5-HT 1B receptor by 5-Nonyloxytryptamine Oxalate has several molecular and cellular effects. It enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro . These effects contribute to the overall neuroprotective activity of the compound .

properties

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O.C2H2O4/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19;3-1(4)2(5)6/h9-10,14-15,21H,2-8,11-13,20H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORSCLBFSAAOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042585 | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nonyloxytryptamine oxalate | |

CAS RN |

157798-13-5 | |

| Record name | 1H-Indole-3-ethanamine, 5-(nonyloxy)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nonyloxytryptamine oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)